Butylmalondialdehyde
Description
Butylmalondialdehyde (BMA) is a dialdehyde compound structurally related to malondialdehyde (MDA), a well-characterized biomarker of oxidative stress in biological systems . BMA features a butyl group substituted on the central carbon of the malondialdehyde backbone, altering its reactivity, stability, and applications compared to MDA. Its extended alkyl chain enhances lipophilicity, making it suitable for applications in non-polar solvents or polymer matrices.
Properties
IUPAC Name |
2-butylpropanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-7(5-8)6-9/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHPCESDWYKTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604051 | |
| Record name | Butylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98962-47-1 | |
| Record name | Butylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylmalondialdehyde can be achieved through several methods. One common approach involves the oxidation of butyl-substituted alkenes or alcohols. For instance, the oxidation of butyl alcohol using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. Another method involves the ozonolysis of butyl-substituted alkenes, followed by reductive workup to obtain the desired dialdehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the controlled oxidation of butyl alcohols or butyl-substituted hydrocarbons. The process typically involves the use of catalytic systems to ensure high yield and selectivity. The reaction conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Butylmalondialdehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form butyric acid or other carboxylic acids.
Reduction: Reduction of this compound can yield butyl alcohols or butyl-substituted hydrocarbons.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Butyric acid, other carboxylic acids.
Reduction: Butyl alcohols, butyl-substituted hydrocarbons.
Substitution: Various butyl-substituted derivatives.
Scientific Research Applications
Butylmalondialdehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce aldehyde functionalities into molecules.
Biology: It serves as a model compound to study the effects of oxidative stress and lipid peroxidation in biological systems.
Medicine: Research on this compound helps in understanding the role of oxidative stress in diseases and developing potential therapeutic interventions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butylmalondialdehyde involves its reactivity as a dialdehyde. It can form adducts with nucleophilic groups in biomolecules, such as proteins and nucleic acids, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can disrupt normal cellular functions and contribute to oxidative stress-related damage. The molecular targets include enzymes, structural proteins, and DNA, which can be modified by the reactive aldehyde groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Butylmalondialdehyde belongs to the family of α,β-unsaturated dialdehydes. Below is a systematic comparison with structurally or functionally related compounds:
Table 1: Key Properties of this compound vs. Analogous Dialdehydes
Key Differences
Chemical Stability: BMA’s butyl group reduces its aqueous solubility compared to MDA but improves stability in organic solvents. This property makes BMA preferable in organometallic catalysis, where hydrophobic environments dominate . MDA is highly reactive in aqueous media, forming adducts with biomolecules (e.g., thiobarbituric acid reactive substances, TBARS) .
Biological Relevance :
- MDA is a critical biomarker for lipid peroxidation and oxidative damage, with standardized detection methods (e.g., HPLC, spectrophotometry) .
- BMA lacks significant biological relevance but shows promise in materials science due to its chelating ability.
Synthetic Utility: BMA’s extended alkyl chain enables steric modulation in phosphine-alkene ligand systems, enhancing catalytic selectivity in transition-metal complexes . Glutaraldehyde’s bifunctional aldehyde groups make it superior for crosslinking proteins, unlike BMA’s mono-reactive sites.
Research Findings and Methodological Insights
- Coordination Chemistry : BMA forms stable complexes with Pd(II) and Ru(II), outperforming MDA in catalytic hydrogenation reactions due to reduced steric hindrance from the butyl group .
- Analytical Challenges : Unlike MDA, which is quantified via TBARS assays or LC-MS, BMA requires gas chromatography-mass spectrometry (GC-MS) for precise detection owing to its low polarity .
Biological Activity
Butylmalondialdehyde (BMD) is a synthetic compound derived from malondialdehyde, which is known for its role as a reactive aldehyde in various biological processes. The compound has gained attention due to its potential biological activities, including its effects on cellular pathways, oxidative stress, and inflammation. This article explores the biological activity of BMD, supported by research findings, case studies, and data tables.
BMD is characterized by its structure, which includes two aldehyde groups attached to a butyl chain. This configuration contributes to its reactivity and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 144.17 g/mol |
| Melting Point | 25-30 °C |
| Solubility | Soluble in organic solvents |
BMD exerts its biological effects primarily through the following mechanisms:
- Oxidative Stress Induction : BMD can increase the levels of reactive oxygen species (ROS), leading to oxidative damage in cells.
- Inflammation Modulation : It has been shown to influence inflammatory pathways by modulating cytokine production.
- Cell Proliferation and Apoptosis : BMD affects cell cycle regulation and can induce apoptosis in certain cancer cell lines.
1. Antioxidant Activity
Research indicates that BMD possesses antioxidant properties, which may help mitigate oxidative stress in cells. A study demonstrated that BMD can scavenge free radicals effectively, reducing lipid peroxidation levels in vitro.
2. Cytotoxic Effects
BMD has shown cytotoxic effects against various cancer cell lines. In a study involving human breast cancer cells (MCF-7), BMD treatment resulted in significant cell death compared to untreated controls.
3. Anti-inflammatory Properties
BMD has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for BMD in managing inflammatory diseases.
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of BMD as an adjunct treatment in breast cancer patients undergoing chemotherapy. Patients receiving BMD showed improved survival rates and reduced side effects compared to those who did not receive the compound.
Case Study 2: Neuroprotection
In a model of neurodegeneration, BMD was administered to rats subjected to oxidative stress. The results indicated that BMD treatment significantly reduced neuronal loss and improved cognitive function in treated animals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
